molecular formula C20H20N4O5S2 B2381313 methyl 2-(3-(cyclopentylcarbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxamido)acetate CAS No. 896383-36-1

methyl 2-(3-(cyclopentylcarbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxamido)acetate

Cat. No. B2381313
CAS RN: 896383-36-1
M. Wt: 460.52
InChI Key:
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Description

Methyl 2-(3-(cyclopentylcarbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxamido)acetate is a useful research compound. Its molecular formula is C20H20N4O5S2 and its molecular weight is 460.52. The purity is usually 95%.
BenchChem offers high-quality methyl 2-(3-(cyclopentylcarbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxamido)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 2-(3-(cyclopentylcarbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxamido)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Cancer Properties

Quinazoline derivatives have garnered attention for their anti-cancer potential. Researchers have explored their effects on various cancer cell lines, including breast, lung, and colon cancers. The compound may exhibit cytotoxicity or inhibit specific cancer-related pathways. Further studies are needed to elucidate its precise mechanisms and potential as an anti-cancer agent .

Anti-Inflammatory Activity

Inflammation plays a crucial role in various diseases. Quinazoline derivatives, including the compound you specified, have shown promise as anti-inflammatory agents. They may modulate inflammatory pathways, suppress cytokine production, or inhibit enzymes involved in inflammation. Investigating their effects in animal models and clinical trials is essential for validation .

Anti-Bacterial Applications

Quinazoline derivatives have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. These compounds could serve as leads for developing novel antibiotics. The compound might exhibit selective antibacterial effects, making it a potential candidate for further exploration .

Analgesic Properties

Pain management remains a critical area of research. Some quinazoline derivatives possess analgesic properties. Investigating the compound’s interactions with pain receptors and its potential as a pain-relieving agent could be valuable .

Anti-Viral Potential

Viruses pose significant health challenges. Quinazoline derivatives have been studied for their anti-viral effects. The compound you specified might inhibit viral replication or entry. Further virological assays are necessary to validate its anti-viral activity .

Anti-Tuberculosis Activity

Tuberculosis (TB) remains a global health concern. Quinazoline derivatives have been explored as anti-TB agents. The compound could potentially target Mycobacterium tuberculosis. In vitro and in vivo studies are crucial to assess its efficacy against TB .

properties

IUPAC Name

methyl 2-[[3-(cyclopentylcarbamoyl)-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-8-carbonyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O5S2/c1-29-14(25)9-21-17(26)10-6-7-12-13(8-10)24-16(23-18(12)27)15(31-20(24)30)19(28)22-11-4-2-3-5-11/h6-8,11H,2-5,9H2,1H3,(H,21,26)(H,22,28)(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZHFECCYISEULC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC(=O)C1=CC2=C(C=C1)C(=O)NC3=C(SC(=S)N23)C(=O)NC4CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-(3-(cyclopentylcarbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxamido)acetate

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